molecular formula C₁₁H₁₆N₄O₆ B1162908 Dexrazoxane N-Oxide

Dexrazoxane N-Oxide

Cat. No.: B1162908
M. Wt: 300.27
Attention: For research use only. Not for human or veterinary use.
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Description

Dexrazoxane is a bisdioxopiperazine compound approved by the FDA and EMA for preventing anthracycline-induced cardiotoxicity in cancer patients . It functions as a prodrug, hydrolyzing intracellularly into its active metabolite, ADR-925 (a ring-opened hydrolysis product structurally analogous to ethylenediaminetetraacetic acid, EDTA) . ADR-925 chelates free iron, thereby inhibiting iron-mediated oxidative stress and lipid peroxidation caused by anthracyclines like doxorubicin . Dexrazoxane also exhibits catalytic inhibition of topoisomerase II (topo II), though this activity is absent in its hydrolysis products .

Properties

Molecular Formula

C₁₁H₁₆N₄O₆

Molecular Weight

300.27

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Dexrazoxane to ADR-925

Dexrazoxane undergoes intracellular hydrolysis via dihydroorotase (DHOase) to form the active metabolite ADR-925 , a linear EDTA-like chelator. This reaction is critical for its iron-chelating and free radical scavenging properties:

  • Reaction pathway :

    DexrazoxaneHydrolysisADR 925(IC50 for iron chelation 0.40mg mL)\text{Dexrazoxane}\xrightarrow{\text{Hydrolysis}}\text{ADR 925}\quad (\text{IC}_{50}\text{ for iron chelation }0.40\,\text{mg mL})
  • Key findings :

    • ADR-925 binds free iron and removes iron from anthracycline-iron complexes, disrupting Fenton reaction-driven hydroxyl radical (OH\cdot \text{OH}) generation .

    • Hydrolysis occurs rapidly in vivo, with dexrazoxane’s plasma concentration falling below detectable limits within 24 hours .

Free Radical Scavenging Mechanisms

Dexrazoxane and ADR-925 exhibit direct antioxidant activity independent of iron chelation:

Free Radical TypeScavenging MechanismIC₅₀ (mg/mL)Source
Superoxide (O2\text{O}_2^-)Spin-trapping via DMPO, measured by ESR0.40
Hydroxyl (OH\cdot \text{OH})Inhibition via Fenton reaction disruption and direct scavenging in photolysis systems1.60–2.10
Lipid radicalsReduction of mitochondrial lipid peroxidation1.20

Interactions with Topoisomerase IIβ (Top2β)

Recent studies propose a secondary mechanism involving proteasomal degradation of Top2β, reducing doxorubicin-induced DNA damage:

  • Dexrazoxane stabilizes Top2β-DNA complexes, triggering ubiquitination and proteasomal degradation .

  • This action is independent of iron chelation and occurs at clinically relevant doses (500mg m2500\,\text{mg m}^2) .

Pharmacokinetic Data

Key pharmacokinetic parameters for dexrazoxane (from human trials) :

ParameterValue
Peak plasma concentration36.5μg mL36.5\,\mu \text{g mL}
Elimination half-life2.5hours2.5\,\text{hours}
Volume of distribution25L m225\,\text{L m}^2
Renal excretion40%unchanged40\%\,\text{unchanged}

Unresolved Questions

  • N-Oxide Derivative : No studies in the provided sources address the existence or reactivity of a dexrazoxane N-oxide. Potential pathways (e.g., cytochrome P450-mediated oxidation) remain speculative.

  • Comparative Reactivity : ADR-925’s iron-binding capacity exceeds dexrazoxane’s by 100-fold in vitro , but no data compare it to hypothetical N-oxide forms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

  • Mechanism: EDTA is a synthetic chelator of divalent cations (e.g., Fe²⁺, Ca²⁺), used to treat heavy metal poisoning.
  • Efficacy : ADR-925 mimics EDTA’s iron-chelating activity but with superior cardioprotective specificity. Dexrazoxane’s targeted hydrolysis in cardiac tissue minimizes systemic metal depletion, a common side effect of EDTA .

Other Bisdioxopiperazines (e.g., Razoxane)

  • Structural Similarity : Razoxane shares dexrazoxane’s bisdioxopiperazine core but lacks the stereospecificity required for optimal cardioprotection .
  • Function : Razoxane inhibits topo II but has weaker iron-chelating activity and is associated with higher myelosuppression and secondary malignancy risks in early studies .

Comparison with Functional Analogs in Cardioprotection

Antioxidants (e.g., Vitamin E, Coenzyme Q10)

Beta-Blockers (e.g., Carvedilol)

  • Mechanism : Carvedilol reduces oxidative stress and improves cardiac remodeling but requires concurrent use with anthracyclines.
  • Efficacy: Limited pediatric data; dexrazoxane remains the only agent with randomized trial support for preserving left ventricular ejection fraction (LVEF) in children receiving >300 mg/m² doxorubicin .

Iron Chelators (e.g., Deferasirox)

  • Mechanism : Deferasirox binds intracellular iron but lacks prodrug activation and topo II modulation.

Q & A

What are the primary mechanisms by which dexrazoxane reduces anthracycline-induced cardiotoxicity in experimental models?

Basic Research Question
Dexrazoxane exerts cardioprotection via two primary mechanisms: (1) iron chelation to prevent oxidative stress and (2) inhibition of topoisomerase IIβ. The drug is hydrolyzed intracellularly to its active metabolite, ADR-925, which binds free iron and disrupts iron-mediated generation of hydroxyl radicals from anthracyclines, thereby reducing lipid peroxidation and mitochondrial damage . A secondary mechanism involves dexrazoxane’s ability to inhibit topoisomerase IIβ, a cardiac-specific isoform implicated in anthracycline-induced DNA damage . Experimental validation includes in vitro iron-binding assays, murine models of cardiotoxicity, and echocardiographic monitoring of left ventricular ejection fraction (LVEF) in clinical trials .

How do pharmacokinetic properties of dexrazoxane influence its cardioprotective efficacy and metabolite activity?

Basic Research Question
Dexrazoxane undergoes rapid hydrolysis via dihydropyrimidine amidohydrolase (DHPase) in the liver and kidneys to form ADR-925, which achieves peak plasma concentrations within 2–4 hours post-infusion . Its steady-state volume of distribution (~25 L/m²) indicates extensive tissue penetration, while negligible plasma protein binding ensures bioavailability for metabolite generation. Pharmacokinetic studies using LC-MS/MS quantification reveal that ADR-925 persists in plasma for 4–6 hours, enabling sustained iron chelation in cardiac tissue . Critical parameters for efficacy include dose timing (30 minutes before anthracycline administration) and adjustments for renal impairment to avoid myelosuppression .

How can conflicting clinical data on dexrazoxane’s impact on survival and secondary malignancies be reconciled in pediatric oncology research?

Advanced Research Question
Contradictions arise from heterogeneous study designs:

  • Randomized Controlled Trials (RCTs): Early Hodgkin lymphoma trials (POG 9425/9426) reported increased secondary AML risk, but long-term follow-up found no significant difference in 10-year relapse or mortality .
  • Observational Cohorts: Large-scale analyses (e.g., PHIS database, n = 14,050) showed no increased AML risk, supporting dexrazoxane’s safety in pediatric AML .
  • Meta-Analyses: Non-randomized studies indicate reduced cardiotoxicity but are limited by selection bias and variable follow-up durations .
    Methodological solutions include propensity score matching to control confounding variables and stratified analysis by anthracycline cumulative dose (>300 mg/m² vs. lower thresholds) .

What methodologies are employed to assess long-term cardioprotective effects of dexrazoxane in pediatric populations despite concerns about secondary malignancies?

Advanced Research Question
Longitudinal studies combine:

  • Cardiac Monitoring: Serial echocardiography (LVEF, shortening fraction) and biomarkers (troponin, NT-proBNP) at 1-, 5-, and 10-year intervals .
  • Secondary Malignancy Surveillance: Registry-based linkage (e.g., SEER database) to track AML/MDS incidence .
  • Preclinical Models: Transgenic mice with TOP2B knockouts to isolate dexrazoxane’s iron chelation effects from topoisomerase inhibition .
    Recent trials (e.g., CHOP study, n = 537) used competing-risk regression to differentiate cardiac mortality from relapse-related deaths, confirming no survival detriment with dexrazoxane .

How do researchers address the dual mechanism of dexrazoxane (iron chelation vs. topoisomerase II inhibition) in experimental design to avoid confounding antitumor efficacy?

Advanced Research Question
Strategies include:

  • Mechanistic Dissection: Using in vitro models with iron-supplemented vs. iron-depleted media to isolate chelation effects .
  • Isoform-Specific Inhibition: CRISPR/Cas9 knockout of TOP2A (tumor-associated) vs. TOP2B (cardiac) in cell lines to evaluate dexrazoxane’s selectivity .
  • Combination Therapy Optimization: Dose-escalation studies with anthracyclines to identify thresholds where cardioprotection does not impair tumor response (e.g., 10:1 dexrazoxane:doxorubicin ratio) .
  • Pharmacodynamic Markers: Quantifying γ-H2AX foci (DNA damage) and malondialdehyde (oxidative stress) in parallel to assess dual mechanisms .

What evidence supports dexrazoxane’s potential repurposing for non-cardiac indications, such as neuroprotection or antibiotic resistance modulation?

Advanced Research Question
Emerging applications include:

  • Neuroprotection: Preclinical data show dexrazoxane reduces oxidative stress in Alzheimer’s models via iron chelation, validated by MRI-based tracking of brain iron deposits and Morris water maze behavioral assays .
  • Antibiotic Adjuvant: Dexrazoxane restores carbapenem susceptibility in NDM-1–producing E. coli by inhibiting metallo-β-lactamase activity, demonstrated via microdilution checkerboard synergy assays and time-kill curves .
    Challenges include optimizing blood-brain barrier penetration (via prodrug derivatization) and avoiding unintended microbiome disruption .

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